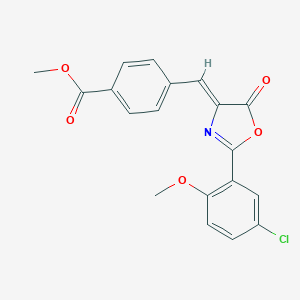
Methyl 338456
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 338456 is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is primarily used in laboratory experiments to investigate its mechanism of action and its biochemical and physiological effects. In
作用机制
The mechanism of action of Methyl 338456 is not fully understood, but it is believed to act as a modulator of certain signaling pathways in cells. It has been shown to interact with various proteins and enzymes involved in cell signaling, including G-protein-coupled receptors and protein kinases. By modulating these pathways, Methyl 338456 can affect cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and physiological effects:
Methyl 338456 has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that Methyl 338456 can inhibit cell proliferation and induce apoptosis in certain cancer cell lines. It has also been shown to modulate the activity of certain enzymes involved in lipid metabolism. In vivo studies have shown that Methyl 338456 can reduce inflammation and improve glucose metabolism in animal models of diabetes.
实验室实验的优点和局限性
One advantage of using Methyl 338456 in lab experiments is its high purity and stability, which allows for consistent and reproducible results. Additionally, Methyl 338456 is relatively easy to synthesize, making it cost-effective for large-scale experiments. However, one limitation of using Methyl 338456 is its potential toxicity, which may limit its use in certain experiments. Additionally, the mechanism of action of Methyl 338456 is not fully understood, which may limit its usefulness in certain applications.
未来方向
There are several future directions for research involving Methyl 338456. One direction is to further investigate its mechanism of action and its interactions with various proteins and enzymes. Another direction is to explore its potential applications in the development of new drugs or therapies. Additionally, further studies are needed to determine the safety and toxicity of Methyl 338456 in vivo, which may inform its potential use in clinical settings.
合成方法
Methyl 338456 can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis method involves the reaction of two or more chemical compounds to form Methyl 338456. The enzymatic synthesis method involves the use of enzymes to catalyze the reaction between the starting materials to form the final product. The choice of synthesis method depends on the desired purity, yield, and cost-effectiveness of the final product.
科学研究应用
Methyl 338456 has several potential applications in scientific research. It can be used as a tool to investigate the mechanism of action of various biological processes and pathways. It can also be used to study the biochemical and physiological effects of certain compounds or drugs. Additionally, Methyl 338456 can be used as a reference compound in the development of new drugs or therapies.
属性
产品名称 |
Methyl 338456 |
|---|---|
分子式 |
C19H14ClNO5 |
分子量 |
371.8 g/mol |
IUPAC 名称 |
methyl 4-[(Z)-[2-(5-chloro-2-methoxyphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]benzoate |
InChI |
InChI=1S/C19H14ClNO5/c1-24-16-8-7-13(20)10-14(16)17-21-15(19(23)26-17)9-11-3-5-12(6-4-11)18(22)25-2/h3-10H,1-2H3/b15-9- |
InChI 键 |
QUALSLAMBITCSR-DHDCSXOGSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)Cl)C2=N/C(=C\C3=CC=C(C=C3)C(=O)OC)/C(=O)O2 |
SMILES |
COC1=C(C=C(C=C1)Cl)C2=NC(=CC3=CC=C(C=C3)C(=O)OC)C(=O)O2 |
规范 SMILES |
COC1=C(C=C(C=C1)Cl)C2=NC(=CC3=CC=C(C=C3)C(=O)OC)C(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-{[5-(4-acetylphenyl)-2-furyl]methylene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299101.png)

![isopropyl 5-(4-chlorophenyl)-2-(4-ethoxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299104.png)
![ethyl 2-[2-(2-ethoxy-2-oxoethoxy)benzylidene]-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299106.png)
![(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B299107.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-[(5,7-dimethyl-2-phenyl-1H-indol-3-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299109.png)
![(5Z)-2-(3,4-dichloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B299110.png)
![2-amino-5-(3-chloro-4-methoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B299111.png)
![ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299112.png)
![isopropyl 2-[4-(1,3-benzodioxol-5-ylmethoxy)-3-methoxybenzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299115.png)
![ethyl 7-methyl-3-oxo-2-[(2-phenyl-1H-indol-3-yl)methylene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299120.png)
![(5Z)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-hydroxy-1,5-dihydro-2H-imidazol-2-one](/img/structure/B299123.png)
![ethyl 5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2-[(2-phenyl-1H-indol-3-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299124.png)
![(5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B299125.png)